N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-14-4-2-1-3-13(14)16-8-12(21-25-16)9-18(22)20-11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXILGHDVCIVAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 2-fluorobenzonitrile can be converted to the corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.
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Introduction of the Benzo[d][1,3]dioxole Ring: : The benzo[d][1,3]dioxole moiety can be introduced through a condensation reaction involving catechol and a suitable aldehyde or ketone under acidic conditions.
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Formation of the Acetamide Linkage: : The final step involves coupling the benzo[d][1,3]dioxole derivative with the isoxazole derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and isoxazole rings may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzo[d][1,3]dioxol-containing acetamides. Below is a systematic comparison with structurally and functionally related analogs:
Structural Analogues with Variations in the Isoxazole/Acetamide Substituents
Functional Analogues with Modified Benzodioxol Substituents
Pharmacokinetic and Binding Comparisons
- Lipophilicity : The 2-fluorophenylisoxazole group in the target compound likely confers higher logP compared to analogs with polar substituents (e.g., 4q’s 2-oxoacetamide, logP ~2.1) .
- Target Engagement : Unlike SW-C165 and C26, which target bacterial pathogens, the isoxazole moiety in the target compound may favor central nervous system (CNS) targets due to isoxazole’s prevalence in neuromodulators (e.g., antiepileptics) .
- Synthetic Complexity : The target compound’s synthesis is more challenging than derivatives like 4q (silver-catalyzed one-step acylation) due to the need for orthogonal protection of reactive groups (e.g., isoxazole NH) .
Research Findings and Trends
- Substituent Effects: Fluorine at the 2-position of the phenyl ring (as in the target compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 4p vs. 4q in ) .
- Biological Activity : Compounds with extended alkyl chains (e.g., 2.9 in ) show improved membrane permeability but reduced aqueous solubility .
- Crystallography : SHELX software () has been critical in resolving benzodioxol-acetamide crystal structures, aiding SAR studies .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure featuring a benzo[d][1,3]dioxole moiety and an isoxazole ring. Its molecular formula is , and it possesses properties that suggest good bioavailability according to Lipinski's Rule of Five.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Target Enzymes : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and are implicated in cancer progression.
- Biochemical Pathways : By inhibiting COX enzymes, the compound affects the arachidonic acid pathway, leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has favorable absorption characteristics. It adheres to Lipinski's Rule of Five, indicating properties such as:
- Molecular Weight : Less than 500 Da
- LogP : Optimal for membrane permeability
- Hydrogen Bond Donors/Acceptors : Balanced for solubility
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For instance:
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Cytotoxicity Assays : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:
- HeLa Cells : IC50 values indicate significant cytotoxicity.
- Mechanisms : The compound induces apoptosis through mitochondrial pathways, affecting proteins like Bax and Bcl-2.
- Comparative Studies : In a comparative analysis with standard chemotherapeutic agents like doxorubicin, the compound exhibited lower IC50 values in certain cancer cell lines, suggesting enhanced efficacy (IC50 values for HepG2 cells were reported at 2.38 µM compared to doxorubicin's 7.46 µM) .
Data Table of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 1.54 | Apoptosis via mitochondrial pathway |
| Cytotoxicity | HepG2 | 2.38 | EGFR inhibition |
| Cytotoxicity | HCT116 | 4.52 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
